molecular formula C14H27BClNO2 B1506782 (R)-BoroAbu-(+)-Pinanediol-hydrochloride CAS No. 319009-92-2

(R)-BoroAbu-(+)-Pinanediol-hydrochloride

Cat. No. B1506782
CAS RN: 319009-92-2
M. Wt: 287.63 g/mol
InChI Key: ZYSDGUVNRZTCNG-AKDYBRCWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-BoroAbu-(+)-Pinanediol-hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and catalysis. This compound is a chiral boron reagent that has been extensively studied for its ability to catalyze enantioselective reactions. In

Mechanism of Action

The mechanism of action of (R)-BoroAbu-(+)-Pinanediol-hydrochloride involves the formation of a boronate complex with the substrate. This complex then undergoes a series of reactions, leading to the formation of the desired product with high enantioselectivity. The exact mechanism of action is still under investigation, and further studies are required to fully understand the catalytic activity of (R)-BoroAbu-(+)-Pinanediol-hydrochloride.
Biochemical and Physiological Effects:
(R)-BoroAbu-(+)-Pinanediol-hydrochloride has no direct biochemical or physiological effects. However, its potential applications in pharmaceuticals and organic synthesis may have significant implications for drug discovery and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R)-BoroAbu-(+)-Pinanediol-hydrochloride is its ability to catalyze a range of enantioselective reactions with high yields and excellent enantioselectivity. Moreover, this compound is relatively easy to synthesize and handle, making it a popular choice for organic synthesis and catalysis. However, one of the limitations of (R)-BoroAbu-(+)-Pinanediol-hydrochloride is its high cost, which may limit its use in large-scale applications.

Future Directions

The potential applications of (R)-BoroAbu-(+)-Pinanediol-hydrochloride are vast, and further research is required to fully understand its catalytic activity and potential applications. Some of the future directions for research on (R)-BoroAbu-(+)-Pinanediol-hydrochloride include:
1. Exploring the use of (R)-BoroAbu-(+)-Pinanediol-hydrochloride in the synthesis of novel pharmaceuticals and natural products.
2. Investigating the mechanism of action of (R)-BoroAbu-(+)-Pinanediol-hydrochloride to gain a deeper understanding of its catalytic activity.
3. Developing new synthesis methods for (R)-BoroAbu-(+)-Pinanediol-hydrochloride to reduce its cost and increase its availability.
4. Exploring the use of (R)-BoroAbu-(+)-Pinanediol-hydrochloride in other fields, such as materials science and nanotechnology.
In conclusion, (R)-BoroAbu-(+)-Pinanediol-hydrochloride is a promising compound with significant potential applications in various fields. Its ability to catalyze enantioselective reactions with high yields and excellent enantioselectivity makes it a popular choice for organic synthesis and catalysis. Further research is required to fully understand its catalytic activity and potential applications.

Scientific Research Applications

(R)-BoroAbu-(+)-Pinanediol-hydrochloride has been widely used in various scientific research applications, including organic synthesis, catalysis, and pharmaceuticals. This compound has been reported to catalyze a range of enantioselective reactions, including aldol reactions, Michael additions, and Diels-Alder reactions. Moreover, (R)-BoroAbu-(+)-Pinanediol-hydrochloride has been used as a chiral auxiliary in the synthesis of various natural products and pharmaceuticals.

properties

IUPAC Name

(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h9-12H,5-8,16H2,1-4H3;1H/t9-,10-,11+,12-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSDGUVNRZTCNG-AKDYBRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719322
Record name (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-BoroAbu-(+)-Pinanediol-hydrochloride

CAS RN

319009-92-2
Record name (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-BoroAbu-(+)-Pinanediol-hydrochloride
Reactant of Route 2
(R)-BoroAbu-(+)-Pinanediol-hydrochloride
Reactant of Route 3
(R)-BoroAbu-(+)-Pinanediol-hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-BoroAbu-(+)-Pinanediol-hydrochloride
Reactant of Route 5
(R)-BoroAbu-(+)-Pinanediol-hydrochloride
Reactant of Route 6
(R)-BoroAbu-(+)-Pinanediol-hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.